(6-{2-[2-(4-Fluoro-phenyl)-4-(4-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B
CAS No.: 265989-36-4
Cat. No.: VC20749219
Molecular Formula: C40H47FN2O6
Molecular Weight: 670.8 g/mol
* For research use only. Not for human or veterinary use.
![(6-{2-[2-(4-Fluoro-phenyl)-4-(4-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B - 265989-36-4](/images/no_structure.jpg)
CAS No. | 265989-36-4 |
---|---|
Molecular Formula | C40H47FN2O6 |
Molecular Weight | 670.8 g/mol |
IUPAC Name | tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Standard InChI | InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-29-17-19-30(44)20-18-29)34(26-11-9-8-10-12-26)37(27-13-15-28(41)16-14-27)43(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32,44H,21-24H2,1-7H3,(H,42,46)/t31-,32-/m1/s1 |
Standard InChI Key | AQMFQOCFGPMVGX-ROJLCIKYSA-N |
Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O |
SMILES | CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O |
Canonical SMILES | CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O |
The compound , (6-{2-[2-(4-Fluoro-phenyl)-4-(4-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl- -dioxane-4-yl)-acetic Acid, tert-Butyl Ester, is a complex organic molecule with a specific CAS number of 265989-42-2. It is characterized by its molecular formula, C40H42D5FN2O6, and a molecular weight of approximately 675.84 g/mol .
Synthesis Overview
The synthesis of this compound involves a multi-step process. While detailed step-by-step procedures are not widely documented in the available literature, similar compounds often require sophisticated organic synthesis techniques, including reactions such as esterification, amidation, and coupling reactions. The synthesis typically involves starting materials that are commercially available or can be prepared through known methods.
Synthesis Steps (General Approach)
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Initial Coupling: Often involves the formation of the pyrrole ring or the attachment of the fluorophenyl group.
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Amidation: Incorporation of the 4-hydroxyphenylcarbamoyl group.
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Esterification: Formation of the tert-butyl ester.
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Dioxane Ring Formation: Incorporation of the dioxane moiety.
Potential Applications
While specific applications for this compound are not well-documented, similar structures are often explored in pharmaceutical research due to their potential biological activities. For instance, compounds with pyrrole and carbamoyl functionalities can exhibit a range of pharmacological effects, including enzyme inhibition and receptor modulation.
Research Findings and Challenges
The synthesis and characterization of such complex molecules pose significant challenges, including the need for precise control over reaction conditions and the potential for multiple stereoisomers. Research in this area often focuses on optimizing synthesis routes to improve yield and purity.
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